5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group at position 4 Additionally, it features a phenyl ring substituted with an isopropyl group at the para position
Preparation Methods
The synthesis of 5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multi-step synthetic routes. One common method involves the condensation of 4-isopropylaniline with 5,6-dimethyl-2-chloropyrimidine-4-carboxylic acid under basic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
5,6-dimethylpyrimidine-4-carboxamide: Lacks the phenyl and isopropyl substituents, resulting in different chemical and biological properties.
4-isopropylphenylpyrimidine-4-carboxamide: Lacks the dimethyl groups on the pyrimidine ring, which can affect its reactivity and interactions.
N-phenylpyrimidine-4-carboxamide: Lacks both the dimethyl and isopropyl groups, leading to distinct properties and applications.
The unique combination of substituents in this compound contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,6-dimethyl-N-(4-propan-2-ylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-5-7-14(8-6-13)19-16(20)15-11(3)12(4)17-9-18-15/h5-10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVUYNSXWTVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.